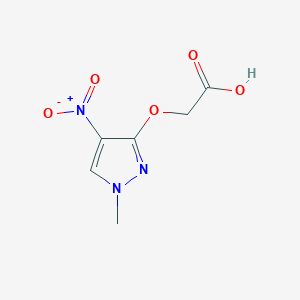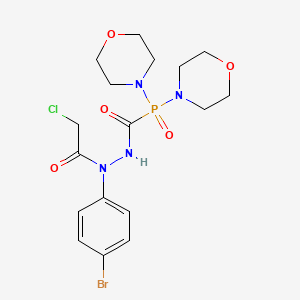
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BCPA belongs to the class of phosphorus-containing compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is not yet fully understood. However, studies have suggested that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide may exert its biological effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and have been implicated in the development of various diseases.
Biochemical and physiological effects:
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide. One potential area of research is the development of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide-based drugs for the treatment of neurodegenerative disorders. Another potential area of research is the use of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide involves the reaction between 4-bromobenzaldehyde, chloroacetyl chloride, and dimorpholin-4-ylphosphorylhydrazine. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClN4O5P/c18-14-1-3-15(4-2-14)23(16(24)13-19)20-17(25)29(26,21-5-9-27-10-6-21)22-7-11-28-12-8-22/h1-4H,5-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKDELKYVCGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(C(=O)NN(C2=CC=C(C=C2)Br)C(=O)CCl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClN4O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

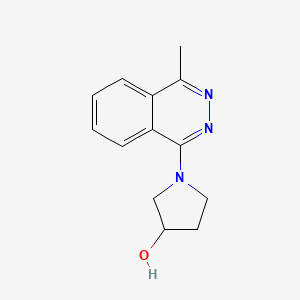
![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)
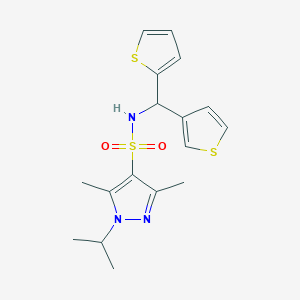
![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)
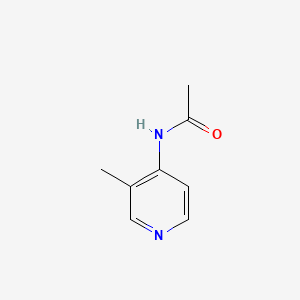
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
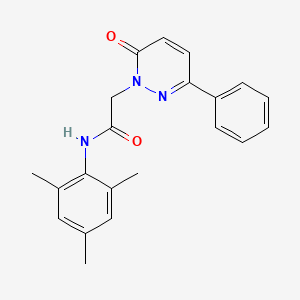
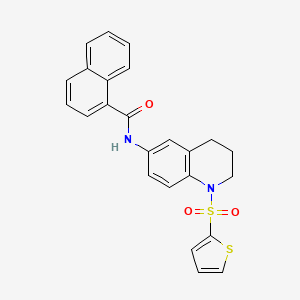

![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)
